
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have a wide range of pharmacological effects, making it a promising candidate for further research and development.
作用机制
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the activity of a protein called IKKβ, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting IKKβ, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can reduce the production of inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of IKKβ activity, the reduction of inflammatory cytokine production, and the promotion of cell death in cancer cells. Other effects of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide include the inhibition of NF-κB signaling, which is involved in the regulation of inflammation and cell survival.
实验室实验的优点和局限性
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its ability to selectively target IKKβ. However, there are also some limitations to the use of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several potential future directions for research on N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, including the development of more potent and selective inhibitors of IKKβ, the investigation of its potential therapeutic applications in other areas of research, such as autoimmune diseases, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide and to investigate its potential side effects.
合成方法
The synthesis of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, including the reaction of 5-chloro-2-aminopyridine with 2-(methylthio)pyridine-3-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
科学研究应用
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has shown that N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many diseases. In neurodegenerative disease research, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to have neuroprotective effects, potentially making it a candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-9(3-2-6-14-12)11(17)16-10-5-4-8(13)7-15-10/h2-7H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLQMVVIKOESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)
![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)
![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)
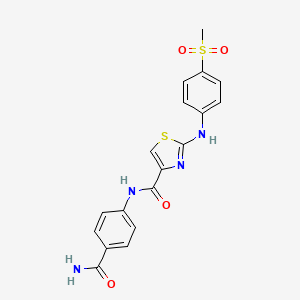
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)
![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)
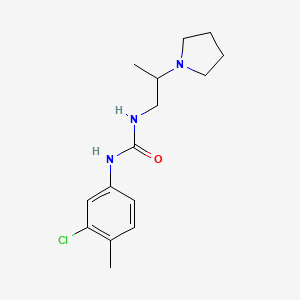
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)
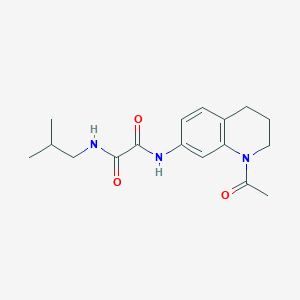
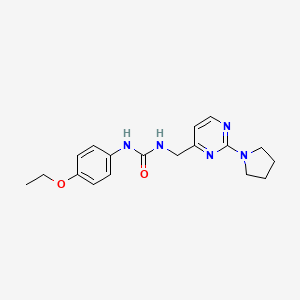
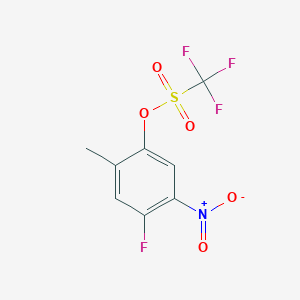
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)
